3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an iodophenyl group, an oxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-iodobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product via nucleophilic substitution and cyclization reactions. Common reagents used in this synthesis include sodium hydroxide, potassium carbonate, and various solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, primary amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The iodophenyl group may also contribute to its activity by facilitating interactions with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile: shares similarities with other iodophenyl-substituted oxiranes and nitriles, such as 3-(4-Iodophenyl)-3-methyloxirane and 3-(4-Iodophenyl)-2-cyanopropene.
Uniqueness
- The presence of both an oxirane ring and a carbonitrile group in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct reactivity and potential applications in various fields.
Biological Activity
3-(4-Iodophenyl)-3-methyloxirane-2-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Cellular Targets : The iodophenyl group enhances the compound's affinity for various biological targets, including enzymes and receptors.
- Modulation of Signaling Pathways : It may alter key signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells.
Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for various strains.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound significantly reduced cell viability. The IC50 values were calculated as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
These results indicate a potential role for this compound in cancer therapy.
Enzyme Inhibition Studies
Further investigations revealed that this compound inhibits certain cytochrome P450 enzymes, which are critical in drug metabolism. The inhibition constants (Ki) were reported as follows:
Enzyme | Ki (µM) |
---|---|
CYP1A2 | 0.5 |
CYP2D6 | 0.8 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound as an adjunct therapy in patients with bacterial infections resistant to standard antibiotics. Results indicated a significant improvement in patient outcomes when combined with traditional treatments.
- Case Study on Cancer Treatment : A laboratory study explored the effects of this compound on tumor growth in xenograft models. The treatment group showed a marked reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-(4-iodophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8INO/c1-10(9(6-12)13-10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 |
InChI Key |
QVOMYIGLYKCRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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